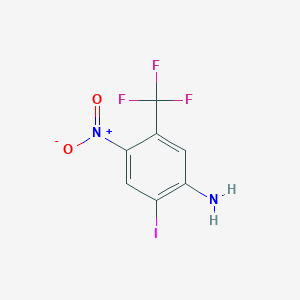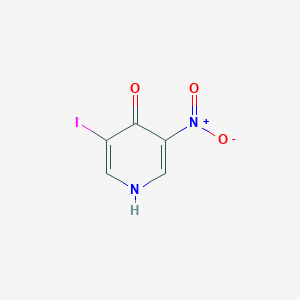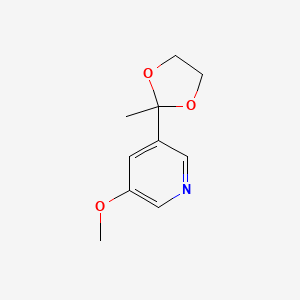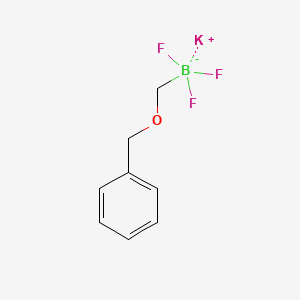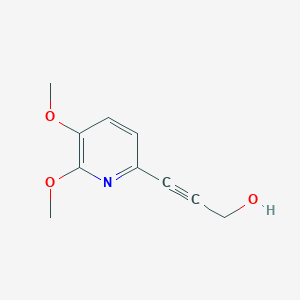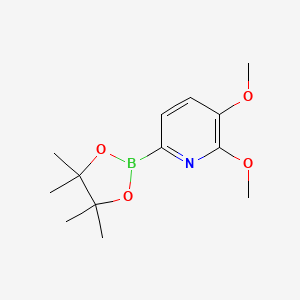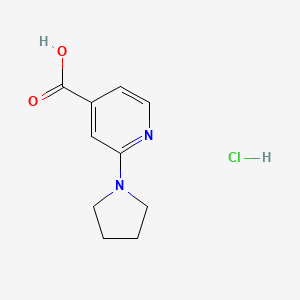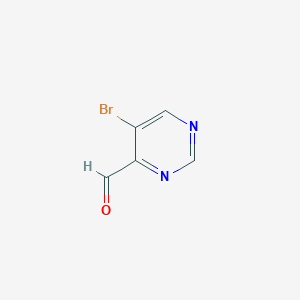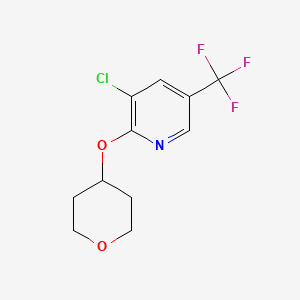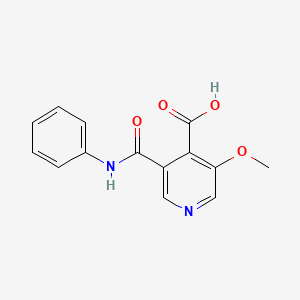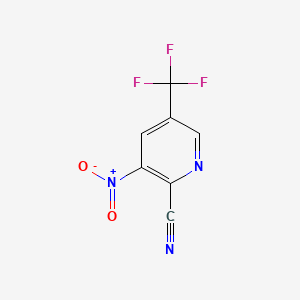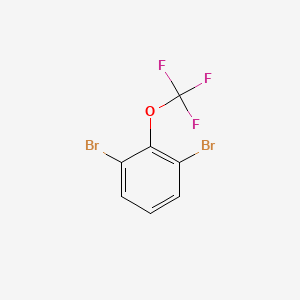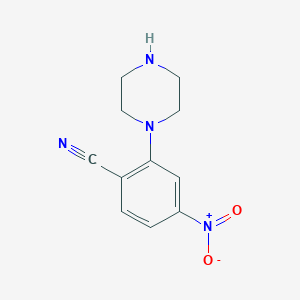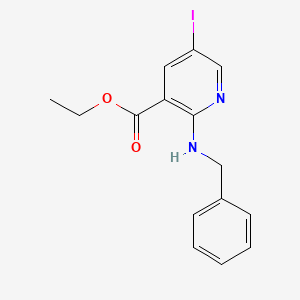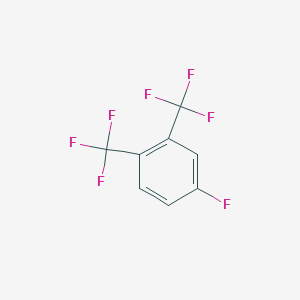
4-フルオロ-1,2-ビス-(トリフルオロメチル)ベンゼン
概要
説明
4-Fluoro-1,2-bis-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H3F7. This compound is characterized by the presence of a fluorine atom and two trifluoromethyl groups attached to a benzene ring. It is known for its unique chemical properties and is used in various scientific research applications.
科学的研究の応用
4-Fluoro-1,2-bis-(trifluoromethyl)benzene is used in a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological systems and the development of new pharmaceuticals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is used in the production of various industrial chemicals and materials.
生化学分析
Biochemical Properties
4-Fluoro-1,2-bis-(trifluoromethyl)benzene plays a significant role in biochemical reactions, particularly in the context of radical trifluoromethylation. This compound interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with carbon-centered radical intermediates, which are crucial in many biochemical pathways . The nature of these interactions often involves the formation of stable radical species, which can further participate in downstream biochemical reactions.
Cellular Effects
The effects of 4-Fluoro-1,2-bis-(trifluoromethyl)benzene on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the thermally activated delayed fluorescence and electroluminescence in certain cellular models . These effects are mediated through its interactions with specific cellular proteins and enzymes, leading to alterations in cellular function and metabolic activity.
Molecular Mechanism
At the molecular level, 4-Fluoro-1,2-bis-(trifluoromethyl)benzene exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form stable radical species allows it to participate in various biochemical pathways, influencing gene expression and enzyme activity . These interactions are crucial for understanding its mechanism of action in different biological systems.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-1,2-bis-(trifluoromethyl)benzene can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it can maintain its activity over extended periods, although its efficacy may decrease due to degradation
Dosage Effects in Animal Models
The effects of 4-Fluoro-1,2-bis-(trifluoromethyl)benzene vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic activity. At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular signaling pathways and metabolic processes . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in various applications.
Metabolic Pathways
4-Fluoro-1,2-bis-(trifluoromethyl)benzene is involved in several metabolic pathways, interacting with specific enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound’s ability to form stable radical species allows it to participate in various biochemical reactions, making it a valuable tool for studying metabolic processes.
Transport and Distribution
The transport and distribution of 4-Fluoro-1,2-bis-(trifluoromethyl)benzene within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for determining the compound’s efficacy and potential side effects in various biological systems.
Subcellular Localization
4-Fluoro-1,2-bis-(trifluoromethyl)benzene exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1,2-bis-(trifluoromethyl)benzene typically involves aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, electrophilic trifluoromethylation, and asymmetric trifluoromethylation . These methods are chosen based on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of 4-Fluoro-1,2-bis-(trifluoromethyl)benzene often involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
4-Fluoro-1,2-bis-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen fluoride, carbon monoxide, and carbon dioxide . The specific conditions, such as temperature and pressure, depend on the desired reaction and the reagents used.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation reactions may produce fluorinated aromatic compounds, while substitution reactions may yield various substituted benzene derivatives.
作用機序
The mechanism of action of 4-Fluoro-1,2-bis-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways in biological systems. The trifluoromethyl groups in the compound play a crucial role in its activity by enhancing its binding affinity to specific molecular targets . This interaction can lead to various biological effects, such as enzyme inhibition or activation.
類似化合物との比較
Similar Compounds
Similar compounds to 4-Fluoro-1,2-bis-(trifluoromethyl)benzene include:
Uniqueness
4-Fluoro-1,2-bis-(trifluoromethyl)benzene is unique due to the presence of both a fluorine atom and two trifluoromethyl groups on the benzene ring. This unique structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various scientific research applications.
特性
IUPAC Name |
4-fluoro-1,2-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F7/c9-4-1-2-5(7(10,11)12)6(3-4)8(13,14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNYISOJCVKBSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


